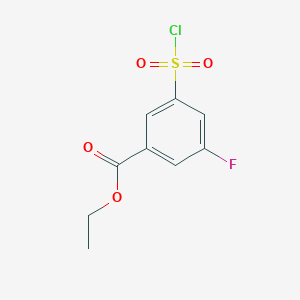
Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate
Vue d'ensemble
Description
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is an organic compound with a molecular weight of 262.71 .
Synthesis Analysis
The synthesis of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate and related compounds involves specific reactants and conditions to yield the desired compound. For instance, compounds with similar structures have been synthesized through reactions involving Knoevenagel condensation or by reacting specific benzaldehydes with ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions.Molecular Structure Analysis
The molecular structure of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is determined by various spectroscopic techniques like liquid chromatography-mass spectrometry (LCMS), mass, 1 H NMR, and FT-IR.Chemical Reactions Analysis
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate undergoes various chemical reactions, including condensation reactions and interactions with other compounds, leading to a range of products with diverse properties. It can participate in reactions that involve hydrogen bonding and molecular interactions, forming supramolecular structures.Physical And Chemical Properties Analysis
The physical properties of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate, such as melting point, solubility, and crystalline structure, are determined through experimental studies. These properties are crucial for understanding the compound’s behavior in various environments and for its application in different fields.Applications De Recherche Scientifique
Nonlinear Optical Properties for Photonic Applications
Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, among other derivatives, has been explored for its nonlinear optical properties, which are critical for the development of photonic devices. These properties, including third-order nonlinear susceptibility and nonlinear refractive index, indicate potential use in optical limiting and photonic applications due to their promising high nonlinear optical behavior when doped into poly (methyl methacrylate) (PMMA). The materials' ability to demonstrate reverse saturable absorption highlights their suitability for enhancing the performance and efficiency of photonic devices (Nair et al., 2022).
Synthesis and Reactivity Studies
The reactivity of related nitroimidazole compounds with tertiary nitronate anions suggests potential pathways for creating novel compounds with significant yields. These reactions lead to previously unknown derivatives, indicating a broader chemical application spectrum that could encompass this compound for synthesizing various organic compounds. Such chemical transformations are vital for medicinal chemistry and material science, offering a basis for developing new compounds with specific properties (Crozet et al., 1985).
Corrosion Inhibition Mechanisms
Research into benzotriazole derivatives, including those with chloro and nitro substituents, for copper corrosion inhibition in sulphate solutions has been conducted. These compounds form protective films on copper surfaces, significantly influencing the corrosion resistance of copper. This indicates potential applications of this compound in corrosion science, especially in enhancing the durability and longevity of copper-based materials (Aramaki et al., 1991).
Functionalization in Organic Synthesis
The functionalization of related compounds through reactions with aromatic carbonyl and α-carbonyl ester derivatives showcases the versatility of this compound in organic synthesis. These methodologies facilitate the synthesis of novel organic structures, potentially expanding the compound's applications in creating new materials or as intermediates in synthesizing complex molecules (Amiri-Attou et al., 2005).
Novel Synthesis Processes
Mécanisme D'action
The mechanism of action of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate involves the formation of a covalent bond between the electron-rich sulfur atom of the chlorosulfonyl group and the electron-deficient carbon atom of the benzoic acid group. This covalent bond increases the reactivity of the molecule and facilitates the desired reaction.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 5-chlorosulfonyl-2-methyl-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO6S/c1-3-18-10(13)8-4-7(19(11,16)17)5-9(6(8)2)12(14)15/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQVBSSPORRFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine](/img/structure/B1517855.png)
![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)


![5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1517864.png)




![N-{2-[(2-aminophenyl)formamido]ethyl}acetamide](/img/structure/B1517872.png)

![Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate](/img/structure/B1517875.png)
